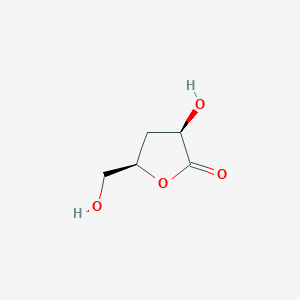
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid (MOXB) is a compound of interest to the scientific community due to its unique properties and potential applications. This organic compound has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
Aplicaciones Científicas De Investigación
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has a variety of potential applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. In addition, this compound has been studied for its potential applications in biochemistry, drug delivery, and cancer research.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid is not yet fully understood. However, it is believed that this compound is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could potentially be used to treat certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects on the body. Research has shown that this compound is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could potentially be used to treat certain diseases. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, this compound can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. However, this compound also has some limitations. For example, it is relatively expensive to produce, and it is not soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential applications in biochemistry, drug delivery, and cancer research. In addition, further research could be conducted to explore the potential of this compound as a drug or therapeutic agent. Finally, further research could be conducted to explore the potential of this compound as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry.
Métodos De Síntesis
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 1,3-oxazol-5-yl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of an ester, which can then be further converted into the desired product. This method is relatively simple and can be used to produce this compound in high yields.
Propiedades
IUPAC Name |
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-9-3-2-7(4-8(9)11(13)14)10-5-12-6-16-10/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSONMEOGPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)



![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)
![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)




![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)